molecular formula C22H24ClN3O2S2 B12019029 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B12019029
M. Wt: 462.0 g/mol
InChI Key: SRQCAOMSHUMOAK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C31H24ClN3O4S2\text{C}_{31}\text{H}_{24}\text{ClN}_3\text{O}_4\text{S}_2C31​H24​ClN3​O4​S2​

. It belongs to the class of benzothieno[2,3-d]pyrimidines and features a chlorophenyl group, a sulfanyl (thiol) group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but its structure is intriguing due to the fused benzothiophene and pyrimidine rings.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a chlorophenyl ketone and a thiol compound can yield the core benzothieno[2,3-d]pyrimidine scaffold. Subsequent acetylation of the amino group provides the final product.

Reaction Conditions::
  • Condensation Reaction : The reaction typically occurs under mild conditions, using a base as a catalyst.
  • Acetylation : Acetylation of the amino group can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production:: While industrial-scale production details are proprietary, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
  • Substitution : The chlorophenyl group is susceptible to substitution reactions.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorophenyl group.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction could yield the corresponding alcohol, while substitution might lead to various derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : It could serve as a potential drug candidate due to its unique structure and potential biological activity.
  • Chemistry : Researchers study its reactivity and use it as a building block for more complex molecules.
  • Industry : Its properties may be exploited in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While there are no direct analogs with the same exact structure, related benzothieno[2,3-d]pyrimidines exist. For instance:

These compounds share structural similarities and may exhibit comparable reactivity or biological effects.

Properties

Molecular Formula

C22H24ClN3O2S2

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C22H24ClN3O2S2/c1-3-25(4-2)18(27)13-29-22-24-20-19(16-7-5-6-8-17(16)30-20)21(28)26(22)15-11-9-14(23)10-12-15/h9-12H,3-8,13H2,1-2H3

InChI Key

SRQCAOMSHUMOAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl

Origin of Product

United States

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